![molecular formula C15H23N3 B12926662 9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
9-Benzyl-1,4,9-triazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-1,4,9-triazaspiro[55]undecane is a chemical compound known for its unique spirocyclic structure This compound belongs to the class of triazaspiro compounds, which are characterized by a spiro linkage between two nitrogen-containing rings
Preparation Methods
The synthesis of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the benzyl group: The spirocyclic intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
9-Benzyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Benzyl-1,4,9-triazaspiro[5.5]undecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
9-Benzyl-1,4,9-triazaspiro[5.5]undecane can be compared with other similar compounds, such as:
1-Benzyl-9-tert-butyl-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate: This compound has a similar spirocyclic structure but with additional functional groups that may enhance its chemical properties.
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: These derivatives have been studied for their potent and selective inhibitory effects on specific enzymes, such as METTL3
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
9-benzyl-1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-18-10-6-15(7-11-18)13-16-8-9-17-15/h1-5,16-17H,6-13H2 |
InChI Key |
FXBJHPMAGNWQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNCCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
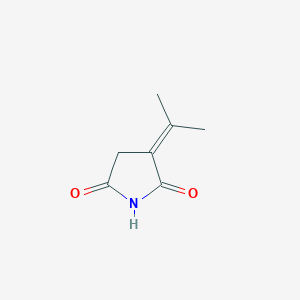
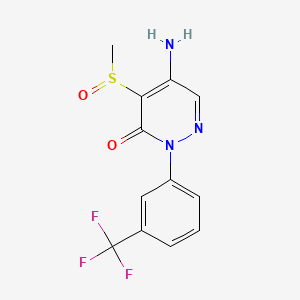




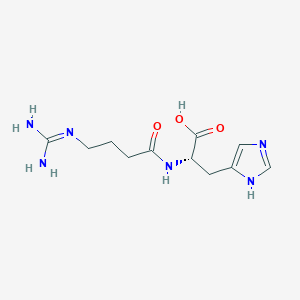

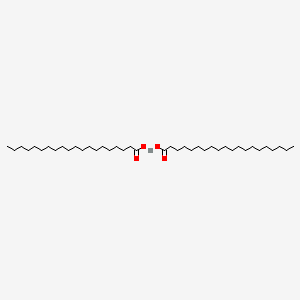

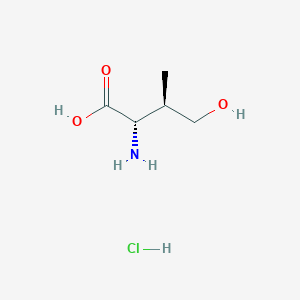
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)

